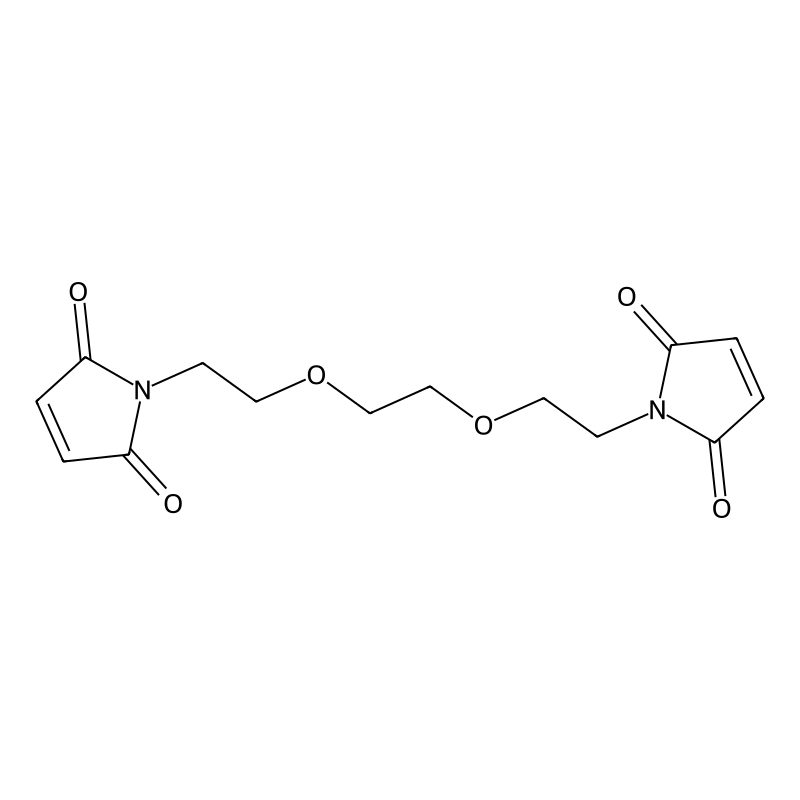

Bis-(maleimidoethoxy) ethane

Content Navigation

Common aliphatic bismaleimides cause protein aggregation and require >10% DMF, risking false-negative crosslinking. Bis-(maleimidoethoxy) ethane (BM(PEG)2) solves this with a hydrophilic PEG spacer ensuring aqueous solubility and a precise 14.7 Å span for permanent thioether conjugation.

- Irreversible, homobifunctional sulfhydryl-specific crosslinking at pH 7.0 with 1000-fold selectivity over amines.

- Used for cryo-EM stabilization, topological mapping, and peptide-drug conjugate synthesis without aggregation.

- Supplied with rigorous QC (≥95% purity) for reliable procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Bis-(maleimidoethoxy) ethane (CAS 115597-84-7), commonly referred to as BM(PEG)2, is a highly specific, homobifunctional sulfhydryl-reactive crosslinker. Structurally, it features two terminal maleimide groups separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer arm, yielding a precise crosslinking distance of 14.7 Å . Unlike purely aliphatic crosslinkers, the PEGylated backbone significantly enhances aqueous solubility, reducing the propensity for protein aggregation during conjugation [1]. In procurement and material selection, BM(PEG)2 is utilized for site-directed bioconjugation, structural mapping of protein oligomers, and the stabilization of transient protein-protein interactions where stable, irreversible thioether linkages are required.

Research Fit

Substituting BM(PEG)2 with generic aliphatic bismaleimides, such as BMOE (8.0 Å) or BMH (16.1 Å), frequently compromises both processability and experimental accuracy. Aliphatic crosslinkers possess low aqueous solubility, often requiring >10% DMSO or DMF for dissolution, which can trigger irreversible precipitation of sensitive target proteins . Furthermore, substituting BM(PEG)2 with a crosslinker of a different spacer length fundamentally alters the capture radius; a shorter spacer like BMOE will fail to bridge cysteines that are 10–14 Å apart, leading to false-negative interaction data . Finally, replacing BM(PEG)2 with cleavable analogs like DTME introduces vulnerability to reducing environments, destroying the complex during downstream denaturing assays .

Substitution Risk

Substituting with shorter or longer spacer-arm bismaleimides may alter crosslinking distance and fail to capture target protein interactions.

Aliphatic analogs lacking the PEG spacer may reduce conjugate solubility and require organic solvents, risking protein denaturation.

Polydisperse high-MW PEG crosslinkers generate heterogeneous conjugates, complicating characterization and batch consistency.

Aqueous Solubility and Prevention of Protein Precipitation

The hydrophilic PEG2 spacer of BM(PEG)2 provides a quantified processability difference compared to hydrocarbon-based crosslinkers. While hydrophobic bismaleimides like BMH and BMOE often require organic solvent (DMSO/DMF) concentrations exceeding 10-15% v/v to remain in solution—a threshold that routinely causes precipitation of sensitive proteins—BM(PEG)2 requires minimal to no organic solvent . This enhanced aqueous solubility ensures that the crosslinking reaction proceeds efficiently without denaturing the target biomolecules or reducing final conjugate yield .

| Evidence Dimension | Organic solvent requirement for dissolution |

| Target Compound Data | BM(PEG)2: Soluble in aqueous buffers with minimal (<5%) organic solvent |

| Comparator Or Baseline | Aliphatic crosslinkers (BMH/BMOE): Often require >10-15% DMSO/DMF |

| Quantified Difference | Eliminates the >10% organic solvent threshold required by hydrophobic analogs, preventing solvent-induced precipitation |

| Conditions | Aqueous bioconjugation buffers (pH 6.5-7.5) |

Procuring a PEGylated crosslinker prevents costly loss of high-value proteins due to solvent-induced precipitation during bioconjugation workflows.

Precise Distance Mapping via 14.7 Å Spacer Arm

BM(PEG)2 provides a highly specific 14.7 Å crosslinking radius, functioning as a precise molecular ruler for mapping intermolecular distances. In head-to-head structural studies, BM(PEG)2 successfully bridges cysteine residues separated by 10–14 Å, whereas shorter aliphatic crosslinkers like BMOE (8.0 Å) fail completely to capture these specific interactions . By using BM(PEG)2 in parallel with shorter or longer analogs, researchers can quantitatively map the 3D topology of oligomeric complexes with angstrom-level precision[1].

| Evidence Dimension | Maximum crosslinking distance (Spacer Arm Length) |

| Target Compound Data | BM(PEG)2: 14.7 Å |

| Comparator Or Baseline | BMOE: 8.0 Å |

| Quantified Difference | BM(PEG)2 extends the capture radius by 6.7 Å, enabling the stabilization of wider protein interfaces |

| Conditions | Protein oligomerization and structural mapping assays |

Selecting the exact 14.7 Å spacer is mandatory for capturing and stabilizing target protein complexes that are physically too distant for standard short-chain crosslinkers.

Irreversible Thioether Linkage Stability vs. Cleavable Analogs

The maleimide groups of BM(PEG)2 react specifically with sulfhydryls at pH 6.5–7.5 to form stable thioether bonds. Unlike disulfide-based crosslinkers such as DTME (13.3 Å), which are readily cleaved by reducing agents like DTT or β-mercaptoethanol, the BM(PEG)2 thioether linkage remains 100% intact under standard reducing conditions[1]. Furthermore, at neutral pH, the maleimide reaction is approximately 1000 times faster toward free sulfhydryls than primary amines, ensuring highly site-directed conjugation without off-target lysine modification .

| Evidence Dimension | Linkage stability in reducing environments |

| Target Compound Data | BM(PEG)2: Irreversible thioether bond, 100% stable against DTT |

| Comparator Or Baseline | DTME: Cleavable disulfide bond, 100% cleaved by DTT |

| Quantified Difference | BM(PEG)2 provides permanent covalent stabilization, whereas DTME linkages are destroyed by reducing agents |

| Conditions | Presence of standard reducing agents (e.g., DTT, β-mercaptoethanol) at physiological or denaturing conditions |

Essential for downstream workflows, such as SDS-PAGE or mass spectrometry, that require the protein complex to remain permanently crosslinked even in denaturing or reducing buffers.

Cryo-EM Stabilization of Transient Protein Complexes

Directly leveraging its precise 14.7 Å spacer arm and irreversible thioether linkage (Section 3), BM(PEG)2 is procured to permanently crosslink transient or weak protein-protein interactions (e.g., GPCR-effector complexes) prior to cryo-electron microscopy. The PEG spacer maintains complex solubility, while the irreversible bond survives grid preparation and vitrification .

Angstrom-Resolution Distance Mapping in Structural Biology

Because BM(PEG)2 bridges exactly 14.7 Å, it is routinely procured alongside shorter (BMOE, 8.0 Å) and longer (BM(PEG)3, 17.8 Å) analogs to systematically map the 3D topology of protein oligomers. The differential success of these crosslinkers allows researchers to triangulate exact intra- and intermolecular distances in solution [1].

Site-Directed Bioconjugation of Thiolated Payloads

For the synthesis of peptide-protein conjugates or targeted drug delivery systems, BM(PEG)2 is selected over amine-reactive crosslinkers due to its 1000-fold higher specificity for sulfhydryls at pH 7.0 (Section 3). The hydrophilic PEG backbone prevents the precipitation of heavily conjugated proteins, ensuring high-yield manufacturability .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Wikipedia

Explore Compound Types